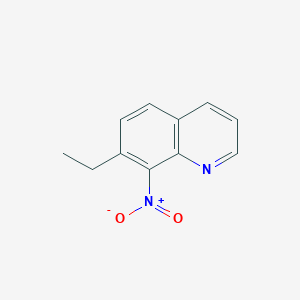
7-Ethyl-8-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl-8-nitroquinoline is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Anticancer Properties
Research has demonstrated that 7-ethyl-8-nitroquinoline and its derivatives exhibit potential anticancer activity. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. For instance, studies have shown that certain nitroquinoline compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .
Antimicrobial Activity
The compound has also been investigated for its antibacterial properties. Nitro-containing compounds often exhibit strong antimicrobial activity due to their ability to disrupt bacterial DNA synthesis and function. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic bacteria, making it a candidate for further development as an antibacterial agent .
Neuroprotective Effects
There is emerging evidence suggesting that this compound could play a role in neuroprotection. The compound's structural characteristics allow it to potentially interact with neuroreceptors or enzymes involved in neurodegenerative processes, such as those seen in Alzheimer's disease. Research into similar quinoline derivatives has indicated their capacity to chelate metal ions, which could mitigate oxidative stress in neuronal cells .
Synthesis and Derivatives
The synthesis of this compound typically involves nitration reactions of ethyl-substituted quinoline precursors. Efficient synthetic routes have been developed that allow for high yields of this compound, making it accessible for research and application purposes . Additionally, the compound serves as a precursor for synthesizing other biologically active quinoline derivatives, expanding its utility in drug development.
| Synthetic Route | Yield (%) | Key Steps |
|---|---|---|
| Nitration of Ethyl Quinoline | 85% | Nitration using concentrated nitric acid |
| Two-step synthesis from m-toluidine | 90% | Skraup synthesis followed by nitration |
Industrial Applications
Dyes and Pigments
Beyond its pharmaceutical potential, this compound finds applications in the dye industry. Its vibrant color properties make it suitable for use as a dye precursor or intermediate in the production of pigments used in textiles and coatings.
Chemical Intermediates
In chemical manufacturing, this compound can serve as an intermediate in the synthesis of various organic compounds, leveraging its unique chemical structure to facilitate reactions that lead to more complex molecules .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- A study published in ACS Omega evaluated various nitroquinoline derivatives for their anticancer activity against different human cancer cell lines. The results indicated that certain modifications on the quinoline scaffold significantly enhanced their cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
- Research documented in PMC explored the antibacterial effects of nitroquinolines against multi-drug resistant strains of bacteria. The findings revealed that some derivatives exhibited minimum inhibitory concentrations lower than those of standard antibiotics, showcasing their potential as new antimicrobial agents .
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
7-ethyl-8-nitroquinoline |
InChI |
InChI=1S/C11H10N2O2/c1-2-8-5-6-9-4-3-7-12-10(9)11(8)13(14)15/h3-7H,2H2,1H3 |
InChIキー |
LEEANYRBFWFDTE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














